molecular formula C28H34ClN5O4S B2682564 N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide CAS No. 688053-57-8

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide

Cat. No.: B2682564
CAS No.: 688053-57-8
M. Wt: 572.12
InChI Key: WKVWESCYTWXKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a complex quinazolinone derivative featuring a sulfanylidene group, a fused [1,3]dioxolo ring, and a 3-chlorophenyl-substituted piperazine moiety connected via a propyl-hexanamide linker. The 3-chlorophenyl group may enhance receptor binding affinity, while the dioxolo ring could influence metabolic stability .

Properties

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-6-(8-oxo-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34ClN5O4S/c29-20-6-4-7-21(16-20)33-14-12-32(13-15-33)10-5-9-30-26(35)8-2-1-3-11-34-27(36)22-17-24-25(38-19-37-24)18-23(22)31-28(34)39/h4,6-7,16-18,22H,1-3,5,8-15,19H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHVJKZSEFKYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)CCCCCN2C(=O)C3C=C4C(=CC3=NC2=S)OCO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a complex organic compound notable for its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C28H34ClN5O4SC_{28}H_{34}ClN_5O_4S with a molecular weight of approximately 572.1 g/mol. The structure features a piperazine ring and a quinazolinone moiety, which are significant in medicinal chemistry due to their diverse biological activities.

PropertyValue
CAS Number688053-57-8
Molecular FormulaC28H34ClN5O4S
Molecular Weight572.1 g/mol
LogP3.2726
Polar Surface Area59.064 Ų

Antitumor Activity

Preliminary studies suggest that this compound exhibits significant antitumor activity. The structure allows for interaction with various cellular targets involved in tumor growth and proliferation. For instance, compounds similar in structure have shown efficacy against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Research indicates that derivatives of piperazine, including this compound, possess notable antimicrobial properties. In studies assessing the antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi, compounds featuring the piperazine moiety have demonstrated moderate to significant effects.

Case Study Findings:

  • Antibacterial Activity : Compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 50 to 250 µg/mL.
  • Antifungal Activity : The compound exhibited antifungal activity against Candida albicans, with MIC values indicating effectiveness comparable to standard antifungals like fluconazole.

Neuropharmacological Effects

The presence of the chlorophenyl group enhances the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier. This characteristic suggests possible applications in treating neurological disorders. Interaction studies indicate that it may modulate neurotransmitter release through G-protein coupled receptors (GPCRs), influencing pathways related to inflammation and neuronal excitability.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the piperazine derivative.
  • Introduction of the quinazolinone moiety through cyclization reactions.
  • Final modifications to achieve the desired functional groups.

Scientific Research Applications

Pharmacological Properties

  • Mechanism of Action : The compound exhibits potential as a multi-targeted agent due to its unique structural features. The piperazine moiety is known for its role in enhancing binding affinity to neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. This suggests possible applications in treating psychiatric disorders and neurodegenerative diseases.
  • Antitumor Activity : Preliminary studies indicate that the compound may possess antitumor properties. The quinazoline scaffold is often associated with anticancer activity due to its ability to inhibit specific kinases involved in cancer cell proliferation. Research is ongoing to evaluate its efficacy against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives of similar compounds have shown antimicrobial activity. Investigations into the antibacterial and antifungal properties of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide are warranted to explore its potential as a novel antimicrobial agent.

Therapeutic Uses

  • Psychiatric Disorders : Given its structural similarity to known antipsychotic agents, this compound may be explored for its potential in treating conditions such as schizophrenia and depression. The modulation of serotonin and dopamine receptors could lead to improved therapeutic outcomes.
  • Cancer Treatment : The dual action on multiple cellular pathways positions this compound as a candidate for combination therapies in cancer treatment. Its ability to target specific oncogenic pathways could enhance the effectiveness of existing chemotherapeutic agents.
  • Infection Control : If proven effective against microbes, this compound could be developed into a new class of antibiotics or antifungals that address resistant strains of bacteria or fungi.

Case Studies and Experimental Data

Study FocusFindingsReference
Antitumor ActivityDemonstrated inhibition of cell growth in breast cancer cell lines
NeuropharmacologyIndicated potential antidepressant effects in animal models
Antimicrobial EfficacyPreliminary results show activity against E. coli and S. aureus

Ongoing Research Initiatives

Current research initiatives are focused on:

  • Synthesis of Derivatives : Modifying the chemical structure to enhance potency and selectivity.
  • In Vivo Studies : Evaluating the pharmacokinetics and biodistribution in animal models.
  • Clinical Trials : Planning for future trials aimed at assessing safety and efficacy in human subjects.

Comparison with Similar Compounds

Key Structural Analogs:

Compound Name Core Structure Piperazine Substituent Biological Activity Reference
Target Compound Quinazolinone with [1,3]dioxolo 3-Chlorophenyl Hypothesized anticonvulsant/antipsychotic
N-{3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}-... Quinazolinone with [1,3]dioxolo 2-Fluorophenyl Unknown (structural analog)
2,4-Diaminoquinazoline derivatives (e.g., 7a–i) 2,4-Diaminoquinazoline Varied (piperazine/piperidine) Anticancer (kinase inhibition)
  • Halogen Position Impact : The 3-chlorophenyl group in the target compound may exhibit stronger σ-receptor affinity compared to the 2-fluorophenyl analog due to enhanced electron-withdrawing effects and steric positioning .
  • Synthesis Routes : Similar to , the target compound likely employs phosphoryl trichloride-mediated chlorination and piperazine substitution under basic conditions .

Piperazinyl Anticonvulsants (Pyrrolidine-2,5-dione Derivatives)

Activity Comparison:

Compound Core Structure Piperazine Substituent ED50 (MES Test) Reference
3-Chloroaryl derivative Pyrrolidine-2,5-dione 4-Methylpiperazine 29–48 mg/kg
Target Compound Quinazolinone 3-Chlorophenyl-piperazine Not tested
  • Structural Divergence: While the target compound’s quinazolinone core differs from pyrrolidine-2,5-dione, both feature piperazine moieties linked to aryl groups. The chlorine atom’s position (meta in the target vs. para in pyrrolidine derivatives) may influence target selectivity .

Thioxo-Quinazolinone Carboxamides

  • Synthetic Parallels : highlights a compound with an 8-oxo-6-thioxo-dihydroquinazolin-3-yl group synthesized via carbodiimide-mediated coupling (PyBOP/DIPEA), akin to the target’s hexanamide linker formation .
  • Bioisosteric Replacement: The sulfanylidene (C=S) group in the target compound may mimic carbonyl (C=O) groups in other quinazolinones, altering electron distribution and binding kinetics .

Structural and Electronic Similarity Principles

  • Isoelectronicity vs. Isovalency : The target compound shares electronic features (e.g., aromatic rings, hydrogen-bond acceptors) with anticonvulsants and kinase inhibitors, but its unique [1,3]dioxolo ring introduces topological complexity that may limit "read-across" predictions .
  • Empirical "Similarity Rule": Despite structural differences, the piperazine-aryl motif aligns with known bioactive compounds, supporting hypothesis-driven testing for neurological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : Multi-step synthesis involves coupling piperazine derivatives with functionalized quinazolinone intermediates. Key steps include:

  • Use of polar aprotic solvents (e.g., N,N-dimethylacetamide) for nucleophilic substitution reactions .
  • Acidic workup (e.g., HCl in ethanol) to isolate intermediates, achieving yields up to 67% .
  • Optimization via temperature control (e.g., reflux at 80–100°C) and stoichiometric ratios (e.g., 1:2 molar ratios for amine coupling) .

Q. How can purity and crystallinity be validated during synthesis?

  • Methodological Answer :

  • X-ray Powder Diffraction (XRPD) : Identifies crystalline phases and polymorphs by comparing experimental patterns with simulated data .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and residual solvent content (e.g., weight loss <1% at 150°C indicates high purity) .
  • Differential Scanning Calorimetry (DSC) : Detects melting points and phase transitions (e.g., sharp endothermic peaks confirm crystallinity) .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Assign proton environments (e.g., piperazine CH2 at δ 2.5–3.5 ppm) and confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ within 1 ppm error) .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., sulfanylidene C=S stretch at ~1100 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria in piperazine moieties) by analyzing signal coalescence at elevated temperatures .
  • 2D NMR (COSY, HSQC) : Assigns coupled protons and correlates carbon-proton environments to eliminate ambiguity .
  • Isotopic Labeling : Uses deuterated solvents or 15N-labeled analogs to simplify complex splitting patterns .

Q. What experimental design strategies optimize structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Factorial Design : Tests variables (e.g., substituent position, solvent polarity) systematically to identify synergistic effects on bioactivity .
  • Taguchi Methods : Prioritizes critical parameters (e.g., temperature, catalyst loading) using orthogonal arrays to minimize experimental runs .
  • Response Surface Modeling (RSM) : Predicts optimal reaction conditions (e.g., 95% confidence intervals for yield maximization) .

Q. How can computational tools predict thermodynamic stability or reaction pathways?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates transition-state energies (e.g., ΔG‡ for ring-closing steps in quinazolinone formation) .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., THF vs. DMF solvation shells) .
  • AI-Driven Retrosynthesis : Platforms like Chemotion Repository propose alternative routes using reaction databases .

Q. What strategies address contradictions in crystallographic vs. spectroscopic data (e.g., unexpected tautomerism)?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves tautomeric forms (e.g., enol vs. keto configurations) by direct spatial mapping .
  • Solid-State NMR : Cross-validates solution-state data with crystalline environment effects (e.g., hydrogen bonding networks) .
  • pH-Dependent Studies : Tracks protonation states (e.g., piperazine N-H shifts) to explain discrepancies .

Methodological Frameworks

Q. How to integrate theory into experimental design (e.g., reaction mechanism validation)?

  • Methodological Answer :

  • Mechanistic Probes : Use isotopic labeling (e.g., 18O in carbonyl groups) to track intermediate formation .
  • Kinetic Isotope Effects (KIE) : Differentiate between concerted vs. stepwise mechanisms (e.g., C-Cl bond cleavage in Appel salt reactions) .
  • Theoretical Overlay : Align DFT-calculated IR spectra with experimental data to confirm transition states .

Q. What quality control protocols ensure batch-to-batch reproducibility?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implements in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
  • Design of Experiments (DoE) : Establishes control limits for critical parameters (e.g., ±5% tolerance for catalyst loading) .
  • Stability-Indicating Assays : Uses accelerated degradation studies (e.g., 40°C/75% RH for 6 months) to validate storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.